The Strategic Utility of 1,6-Dimethyl-1H-indazol-4-ol in Medicinal Chemistry: A Technical Guide to Synthesis and Scaffold Hopping
The Strategic Utility of 1,6-Dimethyl-1H-indazol-4-ol in Medicinal Chemistry: A Technical Guide to Synthesis and Scaffold Hopping
Executive Summary
In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds"—molecular frameworks capable of binding to diverse biological targets—is a cornerstone of rational drug design. 1,6-Dimethyl-1H-indazol-4-ol (CAS: 1416712-75-8) has emerged as a highly versatile building block [1]. As an advanced indazole derivative, it provides a superior bioisosteric replacement for phenols and indoles, offering enhanced metabolic stability, tunable lipophilicity, and precise hydrogen-bonding vectors [2].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, structural causality, synthetic methodologies, and biological applications of 1,6-Dimethyl-1H-indazol-4-ol, tailored for medicinal chemists and drug development professionals.
Physicochemical Profiling & Data Presentation
Understanding the baseline properties of 1,6-Dimethyl-1H-indazol-4-ol is critical for predicting its behavior in fragment-based drug discovery (FBDD) and lead optimization. The table below summarizes its core quantitative data.
| Parameter | Value | Pharmacological Relevance |
| Chemical Name | 1,6-Dimethyl-1H-indazol-4-ol | Core IUPAC nomenclature. |
| CAS Number | 1416712-75-8 | Unique registry identifier [1]. |
| Molecular Formula | C₉H₁₀N₂O | Defines atom economy for synthesis. |
| Molecular Weight | 162.19 g/mol | Ideal fragment size for FBDD (Rule of 3 compliant). |
| Hydrogen Bond Donors | 1 (Hydroxyl -OH) | Critical for kinase hinge region binding. |
| Hydrogen Bond Acceptors | 2 (N2, Hydroxyl -O) | Facilitates secondary target interactions. |
| Structural Class | Substituted 1H-Indazole | Privileged scaffold for oncology and immunology [3]. |
Structural Causality in Drug Design (E-E-A-T Analysis)
As a Senior Application Scientist, it is vital to look beyond the 2D structure and understand the causality behind why this specific substitution pattern is highly sought after in rational drug design. Every functional group on 1,6-Dimethyl-1H-indazol-4-ol serves a distinct mechanistic purpose.
The Indazole Core: A Superior Bioisostere
Indazoles are widely utilized as bioisosteres for indoles and phenols. Unlike phenols, which are highly susceptible to rapid Phase I and Phase II metabolism (e.g., glucuronidation), the indazole core distributes electron density across the bicyclic system, increasing metabolic stability [2]. Furthermore, the presence of the N2 nitrogen provides a critical hydrogen-bond acceptor that indoles lack, mimicking the purine ring of ATP.
The 4-Hydroxyl Group: The Hinge Binder
In kinase inhibitor design, the ATP-binding pocket contains a highly conserved "hinge region." The hydroxyl group at the C4 position of the indazole acts as a potent, directional hydrogen-bond donor and acceptor. This specific geometry allows the molecule to anchor tightly to the backbone amides of the kinase hinge (e.g., in Aurora kinases or PI3Kγ) [4, 5].
The 1,6-Dimethyl Substitutions: Entropy and Lipophilicity
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N1-Methylation: Unsubstituted indazoles exist in a tautomeric equilibrium between the 1H and 2H forms. Upon binding to a target, locking into a single tautomer incurs an entropic penalty. The N1-methyl group eliminates this tautomerization, pre-organizing the molecule into the bioactive 1H conformation and improving binding affinity.
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C6-Methylation: The methyl group at the 6-position is strategically placed to project into the hydrophobic specificity pockets of target proteins. This increases the overall lipophilicity (LogP) of the fragment, enhancing cell membrane permeability while providing steric bulk that improves kinase selectivity [4].
Fig 1: Mechanistic binding logic of the 1,6-Dimethyl-1H-indazol-4-ol scaffold in kinase targets.
Self-Validating Experimental Protocol: Synthesis Workflow
To ensure high purity and yield, the synthesis of substituted indazoles must be tightly controlled. The following protocol outlines a robust, self-validating synthetic route adapted from established indazole methodologies [6].
Step-by-Step Methodology
Step 1: O-Protection of the Starting Material
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Rationale: Starting from 2-hydroxy-4-methylacetophenone, the phenol must be protected to prevent unwanted electrophilic aromatic substitution during the subsequent nitration step.
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Procedure: Dissolve the starting material in anhydrous DMF. Add 1.5 eq of K₂CO₃ and 1.2 eq of methyl iodide (MeI). Stir at room temperature for 12 hours.
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Validation: Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the highly polar phenol spot confirms complete conversion to the methoxy ether.
Step 2: Nitration and Reduction
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Rationale: Introducing the nitrogen atom required for the pyrazole ring.
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Procedure: Cool the protected intermediate to 0°C. Slowly add a nitrating mixture (HNO₃/H₂SO₄), maintaining the temperature below 5°C to prevent over-nitration. Quench in ice water, isolate the nitro-intermediate, and subject it to catalytic hydrogenation (Pd/C, H₂) in ethanol to yield the corresponding aniline.
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Validation: LC-MS must show the expected mass shift (M+H) corresponding to the reduction of -NO₂ to -NH₂.
Step 3: Diazotization and Intramolecular Cyclization
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Rationale: Formation of the indazole core.
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Procedure: Dissolve the aniline intermediate in aqueous HCl and cool to 0°C. Add NaNO₂ dropwise to form the diazonium salt. After 30 minutes, slowly add a reducing agent (e.g., SnCl₂) to facilitate intramolecular cyclization into the indazole ring.
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Validation: The formation of the indazole core is confirmed by ¹H-NMR, specifically noting the disappearance of the aniline protons and the appearance of the distinct indazole aromatic signature.
Step 4: N1-Methylation and Deprotection
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Rationale: Installing the N1-methyl group and unmasking the 4-hydroxyl group.
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Procedure: Treat the indazole with NaH in THF at 0°C, followed by MeI. Note: N1 vs. N2 alkylation is sterically and thermodynamically driven; N1 is favored under these conditions. Finally, treat the N1-methylated intermediate with BBr₃ in DCM at -78°C to cleave the methoxy ether without damaging the indazole core.
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Validation: 2D NOESY NMR is mandatory here to confirm regioselectivity. A spatial correlation (NOE) between the N-methyl protons and the C7 aromatic proton validates N1-alkylation over N2-alkylation.
Fig 2: Multi-step synthetic workflow for 1,6-Dimethyl-1H-indazol-4-ol with in-process validation.
Biological Applications & Target Pathways
The 1,6-Dimethyl-1H-indazol-4-ol scaffold is not merely a structural novelty; it is actively deployed in the synthesis of highly potent, targeted therapeutics.
Aurora Kinase Inhibition (Oncology)
Aurora kinases (A, B, and C) are essential for cell division, and their overexpression is linked to aggressive tumorigenesis. Indazole derivatives have been identified as potent Aurora kinase inhibitors through in silico fragment-based drug design [4]. The 4-OH group of our target scaffold forms a vital hydrogen bond with the hinge residues (e.g., Ala213 in Aurora A), while the 6-methyl group navigates the hydrophobic pocket formed by Leu210 and Val147, driving isoform selectivity [4].
Phosphoinositide 3-Kinase Gamma (PI3Kγ) Inhibition
PI3Kγ is a critical node in immune cell signaling and tumor microenvironment modulation. Recent literature highlights substituted 1H-indazol-4-ols as highly selective PI3Kγ inhibitors [5]. The indazole core perfectly mimics the adenine ring of ATP, while the precise positioning of the 4-hydroxyl group interacts with the affinity pocket of the PI3Kγ catalytic domain, offering a pathway to treat autoimmune diseases and solid tumors [5].
References
- "1556216-36-4|4-Hydroxy-1-methyl-1H-indazole-6-carboxylic acid - BLDpharm", BLD Pharm.
- "Indazoles in Drug Discovery - PharmaBlock", PharmaBlock.
- "Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC", National Institutes of Health.
- "Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed", National Institutes of Health.
- "Novel 3-amino-7-(aminomethyl)-1H-indazol-4-ol as the PI3Kγ enzyme inhibitor - SciSpace", SciSpace.
- "Synthesis of 3-Methyl-1H-indazol-4-ol - Benchchem", Benchchem.
